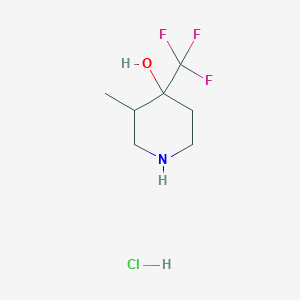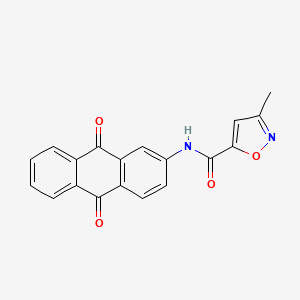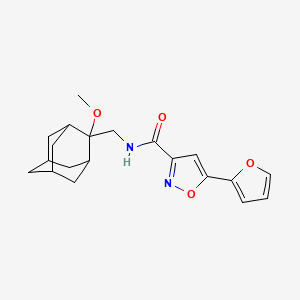![molecular formula C24H18FN3O3S B2987089 N-1,3-benzodioxol-5-yl-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide CAS No. 865657-54-1](/img/structure/B2987089.png)
N-1,3-benzodioxol-5-yl-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide is a useful research compound. Its molecular formula is C24H18FN3O3S and its molecular weight is 447.48. The purity is usually 95%.
BenchChem offers high-quality N-1,3-benzodioxol-5-yl-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-1,3-benzodioxol-5-yl-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Src Kinase Inhibition and Anticancer Activity
N-benzyl substituted acetamide derivatives, including structures related to the specified compound, have been synthesized and evaluated for their Src kinase inhibitory activities. These compounds have shown promising results in inhibiting cell proliferation of various cancer cell lines, such as human colon carcinoma, breast carcinoma, and leukemia. This research suggests potential applications of these compounds in cancer therapy, particularly due to their ability to selectively inhibit Src kinase, a critical enzyme involved in the progression of several cancers (Fallah-Tafti et al., 2011).
Metabolic Stability Improvement
In the quest for metabolic stability and efficacy, compounds structurally related to the specified molecule have been explored as dual inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These studies aim to enhance pharmacological profiles by modifying the core structure to resist metabolic deacetylation, a common pathway that reduces drug effectiveness. Such research underscores the importance of these derivatives in developing more stable and effective therapeutic agents (Stec et al., 2011).
Anti-inflammatory Activity
The synthesis of novel acetamide derivatives with substitutions has demonstrated significant anti-inflammatory activity. This indicates the potential of such compounds in treating inflammatory conditions. The research highlights the importance of structural modifications in enhancing the biological activity of acetamide derivatives (Sunder & Maleraju, 2013).
Antitumor Activity
Several N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, including those structurally related to the specified compound, have been synthesized and evaluated for their antitumor activity. These compounds have shown considerable anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Yurttaş et al., 2015).
Antibacterial Agents
Derivatives of N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, structurally related to the specified compound, have been synthesized and found to possess significant antibacterial activity. This research opens avenues for the development of new antibacterial agents based on acetamide derivatives, showcasing their potential in combating bacterial infections (Ramalingam et al., 2019).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O3S/c25-17-8-4-7-16(11-17)23-27-22(15-5-2-1-3-6-15)24(28-23)32-13-21(29)26-18-9-10-19-20(12-18)31-14-30-19/h1-12H,13-14H2,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKHLJOQEKRCCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=C(NC(=N3)C4=CC(=CC=C4)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2987006.png)
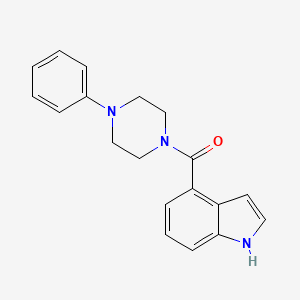
![4-methoxy-N-methyl-N-[1-(2-methylpropyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide](/img/structure/B2987010.png)
![2-(benzo[d]thiazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2987012.png)
![Ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2987017.png)
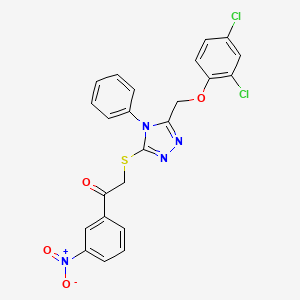
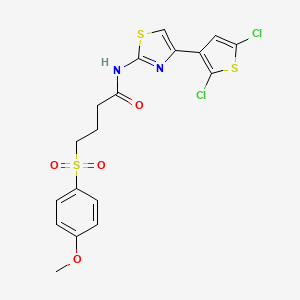

![2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2987022.png)
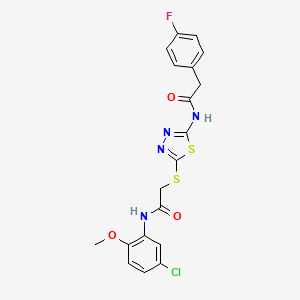
![[4-(1,1-Dioxothiazinan-2-yl)phenyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2987024.png)
